N-(3-ethylphenyl)-3-methylbut-2-enamide
Description
N-(3-Ethylphenyl)-3-methylbut-2-enamide is an α,β-unsaturated amide characterized by a 3-methylbut-2-enoyl group linked to a 3-ethylphenylamine moiety.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
LOBDQIFOLWXDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-methylbut-2-enamide typically involves the reaction of 3-ethylphenylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-3-methylbut-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 3-methylbut-2-enamide moiety is a common feature among several derivatives, with variations primarily in the aromatic substituent. Key analogs include:
*Calculated based on formula C₁₃H₁₇NO.
Key Observations:
- Substituent Effects on Bioactivity: The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide (from Citrus) may enhance antioxidant or receptor-binding properties compared to non-polar analogs like the 3-ethylphenyl derivative . Bulky substituents, as in 29d and the quinoline derivative, are associated with targeted biological activities (e.g., estrogen receptor degradation or kinase inhibition) .
Natural vs. Synthetic Sources :
Spectroscopic Data:
- N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide : NMR data (¹H and ¹³C) were first reported in , highlighting distinct peaks for the α,β-unsaturated carbonyl (δ ~165–170 ppm for C=O) and olefinic protons (δ ~5.5–6.5 ppm) .
- 29d : High-resolution mass spectrometry (HRMS) confirmed the molecular formula C₃₁H₂₉F₃N₂O₆S, with a sodium adduct at m/z 637.1592 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
